molecular formula C7H6F3NO3 B1373775 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate CAS No. 1303890-42-7

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Cat. No.: B1373775
CAS No.: 1303890-42-7
M. Wt: 209.12 g/mol
InChI Key: JGFHPHSJQALYBE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate is an organic compound with the molecular formula C7H6F3NO3 It is characterized by the presence of a trifluoroethyl group and a furan ring, which are linked through a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+Furan-2-yl isocyanate2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate\text{2,2,2-Trifluoroethanol} + \text{Furan-2-yl isocyanate} \rightarrow \text{this compound} 2,2,2-Trifluoroethanol+Furan-2-yl isocyanate→2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbamate group may produce the corresponding amine.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(furan-2-yl)methylcarbamate
  • 2,2,2-Trifluoroethylamine

Comparison: 2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate is unique due to the presence of both a trifluoroethyl group and a furan ring This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFHPHSJQALYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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